N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-2-7-23(19,20)16-11-8-15(18)17(10-11)12-3-4-13-14(9-12)22-6-5-21-13/h3-4,9,11,16H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBNNJSDDYZQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity against enzymes such as cholinestrases and lipoxygenase.
Mode of Action
It can be inferred that the compound might interact with its targets (possibly enzymes) and inhibit their activity.
Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide moiety and a dihydrobenzo[dioxin] ring system. Its IUPAC name is this compound, with a molecular formula of C16H19N3O4S and a molecular weight of 363.41 g/mol.
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Mechanisms of Action:
- Inhibition of Key Signaling Pathways : The compound may exert its anticancer effects by inhibiting critical pathways such as the AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition leads to reduced cell survival and proliferation.
- Induction of Apoptosis : Studies have shown that compounds similar to this sulfonamide can trigger both intrinsic and extrinsic apoptotic pathways. This is facilitated by the activation of caspases (e.g., caspase-8 and caspase-9), which are crucial for the execution phase of apoptosis.
- Targeting Specific Proteins : The compound may also interact with proteins involved in cancer progression, such as Bruton’s tyrosine kinase (BTK), which has been implicated in various malignancies.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related sulfonamide compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MM129 | DLD-1 | 0.5 | BTK Inhibition |
| MM131 | HT-29 | 0.7 | mTOR Inhibition |
| MM134 | PC-3 | 0.3 | Apoptosis Induction |
In one study, MM129 demonstrated significant cytotoxicity against colorectal cancer cells (DLD-1 and HT-29) with an IC50 value of 0.5 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil . Another derivative, MM131, exhibited similar effects through the inhibition of mTOR signaling pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of sulfonamides suggests favorable absorption characteristics with low toxicity at therapeutic doses. The brain-to-blood ratio indicates adequate penetration into the central nervous system, which is crucial for targeting brain tumors . Toxicology studies have shown no significant adverse effects in rodent models at therapeutic doses.
Comparison with Similar Compounds
Table 1: Comparative Performance Metrics of Analogous Compounds
- Electroluminescent Efficiency: CDDPI outperforms DBDPA due to its carbazole-enhanced hole mobility and balanced charge transport.
- Host Material Compatibility: CDDPI achieves a maximum luminance of 39,661 cd/m² in red devices with Ir(MQ)2(acac), whereas DBDPA-based devices show lower performance. The target compound’s rigid pyrrolidinone core could reduce aggregation-induced quenching, a common issue in host materials .
Limitations and Opportunities
- Target Compound : Lack of empirical data limits precise evaluation. Computational modeling (e.g., using Multiwfn for wavefunction analysis) could predict its electronic structure and exciton dynamics .
- Structural Trade-offs : While sulfonamide improves solubility, it may reduce thermal stability compared to carbazole or imidazole derivatives.
Notes
Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on structural analogs from optoelectronic studies .
Contradictions : highlights carbazole’s superiority over phenanthroimidazole in host materials, but the target compound’s sulfonamide group presents an untested alternative.
Commercial Availability : Related compounds (e.g., ) are marketed for research, but synthesis protocols for the target compound remain unspecified.
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Reactions often proceed at reflux (e.g., 80–120°C) to activate intermediates while avoiding decomposition .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution efficiency .
- Catalysts/Base : Triethylamine or sodium hydroxide facilitates sulfonamide bond formation by deprotonating reactive sites .
- Purification : Column chromatography or recrystallization is critical to isolate the compound with >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring conformations (e.g., benzo-dioxin and pyrrolidinone moieties) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies can predict the electronic properties of this sulfonamide derivative?
- Methodological Answer : Leverage quantum chemical tools like Multiwfn for wavefunction analysis:
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions to predict reactivity .
- Orbital Composition Analysis : Determine contributions of heteroatoms (e.g., sulfur, oxygen) to frontier orbitals, which influence binding affinity .
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points in the sulfonamide group .
Q. How do structural modifications impact biological activity in analogous compounds?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs from literature:
- Core Modifications : Compare benzo-dioxin derivatives with pyrimidine or oxadiazole cores (e.g., antimicrobial activity drops when replacing pyrrolidinone with oxadiazole) .
- Substituent Effects : Fluorine or methoxy groups at specific positions enhance membrane permeability (e.g., 3-fluorophenyl analogs show improved antitumor activity) .
- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to model bioactivity trends .
Q. How can conflicting bioassay data (e.g., IC50 variability) be resolved?
- Methodological Answer : Address contradictions through systematic validation:
- Assay Standardization : Control pH (7.4 for physiological conditions), temperature (37°C), and solvent (≤1% DMSO) to minimize artifacts .
- Dose-Response Replication : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
- Off-Target Screening : Use kinase/GPCR panels to rule out nonspecific binding .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Methodological Answer : Optimize ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters:
- Solubility Enhancement : Use co-solvents (PEG 400) or salt formation (sodium sulfonate) .
- Metabolic Stability : Introduce deuterium at labile positions or block CYP450 oxidation sites (e.g., methyl groups on benzo-dioxin) .
- Plasma Protein Binding (PPB) : Measure using equilibrium dialysis; reduce PPB via hydrophilic substituents to increase free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
